3-Methoxybenzyl acrylate

Photoresists Multilayer Polyelectrolyte Films Thermal Stability

Researchers face film shrinkage and pattern fidelity loss when using benzyl acrylate analogs in photopatternable coatings. 3-Methoxybenzyl acrylate (3MBA) provides an intermediate reactivity profile that balances thermal stability and UV response. - Retains dimensional accuracy: copolymer films lose only 5% thickness after photoirradiation vs. 17% for benzyl acrylate films. - Achieves 62% ester photohydrolysis after 10 min UV exposure with moderate 38% thermal loss during curing. - Enables wettability switching (69°→87° contact angle) for spatially controlled surface modification in microfluidics and biosensors.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 144261-46-1
Cat. No. B119196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybenzyl acrylate
CAS144261-46-1
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)COC(=O)C=C
InChIInChI=1S/C11H12O3/c1-3-11(12)14-8-9-5-4-6-10(7-9)13-2/h3-7H,1,8H2,2H3
InChIKeyGRQCJLZJUDPOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxybenzyl Acrylate: Functional Acrylate Monomer


3-Methoxybenzyl acrylate (3MBA, CAS 144261-46-1) is an aryl-substituted acrylate monomer in which an acrylic ester moiety is linked to a 3-methoxybenzyl group. This structural motif imparts a combination of photolabile ester functionality and moderate hydrophobicity, enabling applications in photopatternable coatings, UV-responsive multilayer films, and specialty copolymers [1]. The monomer is a colorless to pale yellow liquid or low-melting solid (boiling point ~276°C at 760 mmHg; density 1.08 g/cm³) and is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate .

Workflow Photopatternable polyelectrolyte multilayer coatings
Selection Aryl acrylate monomer with photolabile ester group
Use Context UV-triggered surface modification and controlled release

Why Benzyl Acrylate Substitution Fails


Substituting 3-methoxybenzyl acrylate with unsubstituted benzyl acrylate or alternative benzyl esters is not functionally equivalent. The position and number of methoxy substituents on the aromatic ring fundamentally alter the photohydrolysis mechanism, the extent of ester cleavage during thermal processing, and the resulting film's dimensional stability [1]. For example, benzyl acrylate copolymers undergo extensive ester carbonyl loss (50%) during cross-linking and exhibit negligible photoresponse (<5% photohydrolysis), whereas 3-methoxybenzyl acrylate derivatives show intermediate reactivity (38% thermal loss, 62% photohydrolysis) [1]. Selecting the wrong analog can lead to unintended film shrinkage, loss of pattern fidelity, or failure to achieve the desired permeability change.

Ester carbonyl retention during curing Moderate loss preserves ester functionality Higher loss may compromise thermal integrity
UV photohydrolysis efficiency Substantial cleavage enables photopatterning Negligible photoresponse limits pattern formation
Film dimensional stability after development Minimal thickness change retains feature dimensions Greater shrinkage may distort pattern transfer

3-Methoxybenzyl Acrylate: Performance vs. Analogs


Ester Carbonyl Retention in Thermal Cross-Linking

In copolymer films prepared from poly(acrylic acid) partially esterified with various benzyl groups, the loss of ester carbonyl intensity during thermal cross-linking (amide bond formation between layers) is a direct measure of thermal stability. 3-Methoxybenzyl acrylate (3MBA) copolymers exhibit 38% ester carbonyl loss, compared to 50% loss for benzyl acrylate (BPAA) and only 16% loss for 3,5-dimethoxybenzyl acrylate (3,5MBPAA) [1].

Ester Carbonyl Retention
Head-to-head
3MBA: 38% carbonyl loss
BPAA: 50% · 3,5MBPAA: 16% · 2NPAA: 56%
Supports selection for moderate thermal stability during curing
Reflectance FTIR on cross-linked PAA/PAH films
Photoresists Multilayer Polyelectrolyte Films Thermal Stability

Photohydrolysis Efficiency After UV Exposure

Upon 10-minute UV irradiation followed by base treatment, 3-methoxybenzyl acrylate (3MBA) copolymer films undergo 62% photohydrolysis of ester groups, a stark contrast to benzyl acrylate (BPAA) films which show negligible photoresponse (<5%) [1]. This photolability makes 3MBA suitable for light-triggered solubility switching and photopatterning.

UV Photohydrolysis
Head-to-head
3MBA: 62% ester cleavage
BPAA:
Enables photolithographic development with high contrast
10 min UV (254 nm) followed by base treatment
Film Thickness Retention
Head-to-head
3MBA: 5% thickness loss
BPAA: 17% loss · 2NPAA: 15% loss
Preserves pattern fidelity for microfluidic and optical features
Ellipsometry on PAA/PAH multilayer films
Contact Angle Modulation
Head-to-head
3MBA: 69°→70°→87°
BPAA: 87°→74°→84°
Cross-linking preserves hydrophobicity; UV triggers sharp shift
Advancing water contact angle after sequential processing steps
Physical Specifications
Data to verify
Boiling point 276°C · Density 1.08 g/cm³ · Purity 97–99%
Supports procurement quality control and formulation loading
Supplier specification; verify upon receipt
Photopatterning Controlled Release UV Lithography

Film Thickness Retention After Photopatterning

Multilayer films incorporating 3-methoxybenzyl acrylate (3MBA) copolymers exhibit only a 5% loss in film thickness following cross-linking and UV irradiation/base treatment, compared to a 17% thickness loss for benzyl acrylate (BPAA) films and a 15% loss for 2-nitrobenzyl acrylate (2NPAA) films [1]. Films based on 3,5-dimethoxybenzyl acrylate actually show a 3% thickness gain.

Film Thickness Retention
Head-to-head
3MBA: 5% thickness loss
BPAA: 17% loss · 2NPAA: 15% loss
Preserves pattern fidelity for microfluidic and optical features
Ellipsometry on PAA/PAH multilayer films
Film Dimensional Stability Multilayer Fabrication Pattern Transfer

Surface Hydrophobicity Modulation

The water contact angle of 3-methoxybenzyl acrylate (3MBA) copolymer films increases from 69° ± 1° (un-cross-linked) to 70° ± 0.1° (cross-linked) to 87° ± 1° (after irradiation/base treatment) [1]. In contrast, benzyl acrylate (BPAA) films show an initial decrease upon cross-linking (from 87° to 74°) followed by an increase to 84°, while 3,5-dimethoxybenzyl acrylate (3,5MBPAA) films exhibit a monotonic increase from 62° to 74° to 74° [1].

Contact Angle Modulation
Head-to-head
3MBA: 69°→70°→87°
BPAA: 87°→74°→84°
Cross-linking preserves hydrophobicity; UV triggers sharp shift
Advancing water contact angle after sequential processing steps
Surface Modification Wettability Control Biomaterial Coatings

Physical Properties and Procurement Specifications

Commercial 3-methoxybenzyl acrylate (3MBA) is typically supplied as a colorless to pale yellow liquid with a boiling point of 276°C at 760 mmHg, density of 1.08 g/cm³, and refractive index of 1.51 [1]. Purity specifications of ≥97–99% (GC/HPLC) are standard [1]. Unlike many lower-molecular-weight acrylates, 3MBA is insoluble in water but readily soluble in ethanol, acetone, and ethyl acetate, facilitating formulation in organic solvent-based systems [1].

Physical Specifications
Data to verify
Boiling point 276°C · Density 1.08 g/cm³ · Purity 97–99%
Supports procurement quality control and formulation loading
Supplier specification; verify upon receipt
Monomer Quality Control Formulation Development Procurement

Optimal Use Cases for 3-Methoxybenzyl Acrylate


Photopatternable Multilayer Coatings

3-Methoxybenzyl acrylate (3MBA) is the monomer of choice when designing UV-patternable polyelectrolyte films that must retain dimensional accuracy through processing. As demonstrated, 3MBA copolymer films lose only 5% of their thickness after photoirradiation and development, compared to 17% loss for benzyl acrylate films [1]. This makes 3MBA ideal for fabricating microfluidic channels, optical gratings, or sensor arrays where feature fidelity is paramount.

UV-Triggered Permeability Switches

The high photohydrolysis efficiency of 3MBA (62% ester cleavage after 10 min UV) combined with moderate thermal stability (38% loss during curing) [1] enables the creation of membranes that remain impermeable during thermal cross-linking but become highly permeable upon light exposure. This property is uniquely suited for on-demand drug delivery devices or smart packaging where release must be spatially and temporally controlled by light.

Surface Wettability Engineering

3MBA copolymers exhibit a distinctive wettability profile: contact angle remains stable during thermal curing (69° → 70°) but jumps to 87° after UV irradiation [1]. This allows researchers to preserve a moderately hydrophilic surface for initial cell adhesion or protein immobilization, then switch to a hydrophobic state post-irradiation to modulate subsequent biological interactions. This behavior is not replicated by benzyl or 3,5-dimethoxybenzyl analogs.

Balanced Reactivity in Copolymer Synthesis

For radical copolymerizations where benzyl acrylate is too photoinert (<5% photohydrolysis) and 3,5-dimethoxybenzyl acrylate is too thermally fragile (only 16% ester retention during cross-linking) [1], 3MBA provides an intermediate reactivity profile. Its moderate hydrophobicity and solubility in organic solvents [2] also make it suitable as a comonomer in UV-curable coatings, adhesives, and 193-nm photoresist formulations requiring aromatic content for etch resistance.

Application
Selection Property
Validation Focus
Photopatternable Multilayer Coatings
Photolabile ester with dimensional stability
Pattern fidelity and thickness retention after UV development
UV-Triggered Permeability Switches
High photohydrolysis with moderate thermal stability
Permeability contrast between cross-linked and UV-exposed states
Surface Wettability Engineering
Contact angle trajectory stable during cure, sharp shift upon UV
Wettability switching for controlled protein adsorption or cell adhesion
Copolymer Synthesis with Balanced Reactivity
Tunable photolability paired with moderate thermal stability
Copolymerization kinetics and photoresponse contrast

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxybenzyl acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.